molecular formula C8H4F3NO B1457232 4-(Difluoromethoxy)-3-fluorobenzonitrile CAS No. 954388-59-1

4-(Difluoromethoxy)-3-fluorobenzonitrile

Cat. No. B1457232
Key on ui cas rn: 954388-59-1
M. Wt: 187.12 g/mol
InChI Key: FZWSJWLBGNEBBD-UHFFFAOYSA-N
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Patent
US08017612B2

Procedure details

To a mixed solution of 3-fluoro-4-hydroxybenzonitrile (3.10 g) in N,N-dimethylformamide (31 ml)/water (3.1 ml) were successively added cesium carbonate (10.3 g) and sodium chlorodifluoroacetate (7.93 g). After stirring at 110° C. for 2 hr, the reaction mixture was partitioned by adding toluene and water. The aqueous layer was extracted with toluene, and the combined organic layer was washed with water. The organic layer was dried over anhydrous magnesium sulfate, filtrated, and concentrated under reduced pressure to give the title compound (4.09 g).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
10.3 g
Type
reactant
Reaction Step Three
Quantity
7.93 g
Type
reactant
Reaction Step Four
Quantity
31 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[C:5]#[N:6].O.C(=O)([O-])[O-].[Cs+].[Cs+].Cl[C:19]([F:24])([F:23])C([O-])=O.[Na+]>CN(C)C=O>[F:23][CH:19]([F:24])[O:10][C:9]1[CH:8]=[CH:7][C:4]([C:5]#[N:6])=[CH:3][C:2]=1[F:1] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1O
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
O
Step Three
Name
cesium carbonate
Quantity
10.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
7.93 g
Type
reactant
Smiles
ClC(C(=O)[O-])(F)F.[Na+]
Step Five
Name
Quantity
31 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
After stirring at 110° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned
ADDITION
Type
ADDITION
Details
by adding toluene and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with toluene
WASH
Type
WASH
Details
the combined organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(OC1=C(C=C(C#N)C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.09 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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